1(3H)-Isobenzofuranone, 5-fluoro-3-hydroxy-
Overview
Description
“1(3H)-Isobenzofuranone, 5-fluoro-3-hydroxy-” is a chemical compound with the molecular weight of 167.14 . It is also known as 5-fluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one . It is typically stored at room temperature and appears as a powder .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a visible light mediated aerobic oxidative hydroxylation of 2-oxindole-3-carboxylate esters has been used as an alternative approach to synthesize 3-hydroxy-2-oxindoles . Another method involves the enantioselective organocatalytic Friedel–Crafts reaction of electron-rich phenols and isatins .Chemical Reactions Analysis
Arylpyran pseudoacids, which are similar to “1(3H)-Isobenzofuranone, 5-fluoro-3-hydroxy-”, have shown slow ring-opening to the oxocarboxylic acids, and fast ring-closure to the lactols (pseudoacids) in a process that amounts to racemization . Also, a visible light mediated aerobic oxidative hydroxylation of 2-oxindole-3-carboxylate esters has been described .Physical And Chemical Properties Analysis
“1(3H)-Isobenzofuranone, 5-fluoro-3-hydroxy-” is a powder that is stored at room temperature . Its melting point is between 200-201 degrees Celsius .Scientific Research Applications
Synthesis and Stereochemistry
Research by Fernanda C. Moraes et al. (2018) delves into the synthesis of novel epoxides derived from isobenzofuranones, highlighting their potential in agrochemical defensives. This study emphasizes the structural complexity and biological relevance of these compounds, further explored through NMR spectroscopy and DFT-GIAO calculations to assign stereochemistry accurately Fernanda C. Moraes, E. S. Alvarenga, A. Demuner, & V. M. Viana, 2018.
Mechanistic Insights in Biochemistry
B. Genthner, G. Townsend, & P. Chapman (1989) utilized fluorophenols, close analogs to isobenzofuranones, to study the anaerobic transformation of phenol to benzoate. Their findings provide valuable insights into the metabolic pathways and mechanisms of phenol degradation in anaerobic environments B. Genthner, G. Townsend, & P. Chapman, 1989.
Photochemistry Applications
L. Plíštil et al. (2006) investigated the photochemistry of certain methylphenacyl chloride and benzoate derivatives, revealing the formation of high-yield indanones and isobenzofuran-1(3H)-one under specific conditions. These results underscore the importance of understanding photoreactions for synthetic organic chemistry applications L. Plíštil, T. Šolomek, J. Wirz, D. Heger, & P. Klán, 2006.
Biological and Phytotoxic Activity
The study by R. Teixeira et al. (2014) on hydroxylated isobenzofuran-1(3H)-ones synthesized from benzoic acids demonstrates their potential to interfere with the growth of monocotyledonous and dicotyledonous species, highlighting the compound's phytotoxic activity. This application is crucial for developing new agrochemicals R. Teixeira, J. L. Pereira, S. F. D. Silva, Silvana Guilardi, D. A. Paixão, Cleber P. A. Anconi, W. B. Almeida, J. Ellena, & G. Forlani, 2014.
Antimicrobial Activity
Jianxiang Yang et al. (2013) isolated a new isobenzofuranone from the mangrove endophytic fungus Penicillium sp., demonstrating significant cytotoxicity against various cancer cell lines. This discovery opens avenues for the development of novel anticancer drugs from natural sources Jianxiang Yang, Riming Huang, S. Qiu, Z. She, & Yongcheng Lin, 2013.
Safety and Hazards
The safety information available indicates that “1(3H)-Isobenzofuranone, 5-fluoro-3-hydroxy-” may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
5-fluoro-3-hydroxy-3H-2-benzofuran-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FO3/c9-4-1-2-5-6(3-4)8(11)12-7(5)10/h1-3,8,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXQQEZONSJDNGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(OC2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60543726 | |
Record name | 5-Fluoro-3-hydroxy-2-benzofuran-1(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60543726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
105398-57-0 | |
Record name | 5-Fluoro-3-hydroxy-2-benzofuran-1(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60543726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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